molecular formula C17H21F2NO B2683433 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-phenylbutan-1-one CAS No. 2176202-08-5

1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-phenylbutan-1-one

Cat. No. B2683433
CAS RN: 2176202-08-5
M. Wt: 293.358
InChI Key: BVBKPAKGXGVQCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-phenylbutan-1-one” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring a spirocyclic structure (a type of cyclic compound in which two rings share a single atom), a phenyl group (a functional group consisting of a six-membered aromatic ring), and a butanone group (a type of ketone). The compound also features two fluorine atoms attached to the same carbon atom, making it a difluoro compound .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

  • Copper-mediated α-trifluoromethylation of N-phenylcinnamamides, coupled with cyclization and dearomatization, has been utilized to construct various trifluoromethylated 1-azaspiro[4.5]decanes. This process demonstrates moderate to high yields, excellent regioselectivity, and diastereoselectivity, highlighting its potential in creating spirocyclic structures with applications in medicinal chemistry and drug discovery (Han et al., 2014).

  • Heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates have been synthesized as new dipeptide synthons, showcasing the versatility of spirocyclic compounds in peptide synthesis. These compounds can be used as building blocks for creating complex peptide structures, potentially leading to new therapeutic agents (Suter et al., 2000).

Environmental Science

  • Global emission inventories for C4-C14 perfluoroalkyl carboxylic acid (PFCA) homologues from 1951 to 2030 have been studied to identify emission sources of PFCAs that were previously not discussed. Understanding the environmental impact and sources of these compounds is crucial for developing strategies to mitigate their presence in the environment (Wang et al., 2014).

  • Microbial degradation of polyfluoroalkyl chemicals has been reviewed to evaluate the biodegradability of these substances in the environment. This research is significant for understanding how polyfluoroalkyl chemicals, potentially including spirocyclic fluorinated compounds, degrade over time and the implications for environmental health (Liu & Avendaño, 2013).

Materials Science

  • 1,1-Difluoro-1-alkenes as new electrolyte additives for lithium-ion batteries have been investigated to induce favorable solid electrolyte interphase (SEI) formation. This research shows the potential application of fluorinated compounds in improving the performance and safety of lithium-ion batteries, which are critical for portable electronics and electric vehicles (Kubota et al., 2012).

properties

IUPAC Name

1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-2-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F2NO/c1-2-14(13-6-4-3-5-7-13)15(21)20-10-8-16(9-11-20)12-17(16,18)19/h3-7,14H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBKPAKGXGVQCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCC3(CC2)CC3(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-phenylbutan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.